molecular formula C16H18N4O B606355 BRD6688

BRD6688

Número de catálogo: B606355
Peso molecular: 282.34 g/mol
Clave InChI: YZXBMJVMSBSGMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BRD6688 is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyridine ring and a pyrrolidinecarboxamide group.

Métodos De Preparación

The synthesis of BRD6688 typically involves multiple steps, including the formation of the pyridine ring and the attachment of the pyrrolidinecarboxamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and catalyst used in the reaction.

Análisis De Reacciones Químicas

Functional Group Transformations

BRD6688 undergoes targeted modifications to optimize pharmacological properties:

Oxidation and Reduction

  • Oxidation : Hydroxylamine derivatives form under strong oxidizers (e.g., mCPBA), altering HDAC inhibition kinetics .

  • Reduction : Sodium borohydride selectively reduces ketone intermediates during analog synthesis .

Substitution Reactions

  • Amination : Reacts with benzyl chloroformate to introduce protective groups during multi-step synthesis .

  • Deprotection : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups quantitatively .

Kinetic and Thermodynamic Binding Studies

This compound exhibits kinetic selectivity for HDAC2 over HDAC1, with residence time (τ) and dissociation constants (Kₐ) as key determinants:

ParameterHDAC1HDAC2HDAC3
IC₅₀ (nM)2110011,480
τ (min)20143N/A
Kₐ (M⁻¹s⁻¹)1.2×10⁵3.8×10⁴N/A
  • Slow-Off Kinetics : Prolonged binding to HDAC2 (τ = 143 min) enhances intracellular efficacy .

  • Thermodynamic Selectivity : ΔG binding = -9.2 kcal/mol for HDAC2 vs. -8.5 kcal/mol for HDAC1 .

Stability and Degradation Pathways

  • Hydrolytic Stability : Stable in pH 7.4 buffer (t₁/₂ > 24 hrs) but degrades under acidic conditions (pH 2.0, t₁/₂ = 6 hrs) .

  • Photodegradation : UV exposure induces pyrrolidine ring oxidation, requiring storage at -20°C in amber vials .

Industrial-Scale Production

ParameterOptimization StrategyOutcome
CatalystPd/C (5 wt%)95% conversion
SolventEthanol/water (4:1)Reduced byproduct formation
Temperature50°CBalanced reaction rate and selectivity
  • Purity Control : Reverse-phase HPLC achieves >99% purity .

This compound’s chemical reactivity profile underscores its role as a kinetically selective HDAC2 inhibitor, with synthesis and functionalization protocols refined for both laboratory and industrial applications. Its stability and binding kinetics make it a promising candidate for neurodegenerative disease therapeutics .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Research indicates that BRD6688 can rescue cognitive deficits in murine models of neurodegeneration. In particular, studies involving CK-p25 mice—a model for Alzheimer's disease—showed that treatment with this compound improved performance in Pavlovian fear conditioning tasks, suggesting its potential as a cognitive enhancer .

Table 1: Effects of this compound on Cognitive Function

StudyModelOutcome
CK-p25 MiceIncreased histone acetylation; improved memory performance
Primary Mouse NeuronsEnhanced acetylation of histones H4K12 and H3K9

Neuroprotection

In addition to cognitive enhancement, this compound has demonstrated neuroprotective effects. The increased histone acetylation serves as a surrogate marker for HDAC engagement, indicating that this compound may help mitigate neurodegenerative processes by promoting neuronal survival and function .

While no clinical trials have been conducted with this compound to date, its promising preclinical results suggest potential applications in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and other forms of dementia . The ability of this compound to enhance synaptic plasticity and memory formation positions it as a candidate for further investigation in clinical settings.

Study on Memory Deficits

A pivotal study demonstrated that administration of this compound in CK-p25 mice resulted in significant improvements in memory-related tasks compared to control groups. The study highlighted the compound's ability to restore cognitive function through modulation of HDAC activity .

In Vitro Studies

In vitro experiments have shown that this compound effectively increases histone acetylation levels in primary neuronal cultures, supporting its mechanism as an HDAC inhibitor and its role in enhancing neuronal function .

Mecanismo De Acción

The mechanism of action of BRD6688 involves its interaction with specific molecular targets and pathways. One of the primary targets is alpha-synuclein, a protein that forms aggregates in the brains of patients with neurodegenerative diseases . The compound inhibits the aggregation of alpha-synuclein, thereby reducing neurotoxicity and neurodegeneration.

Comparación Con Compuestos Similares

BRD6688 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to interact with specific molecular targets in a way that other compounds may not.

Actividad Biológica

BRD6688 is a selective inhibitor of histone deacetylase 2 (HDAC2), a member of the histone deacetylase family that plays a crucial role in the regulation of gene expression through chromatin remodeling. The inhibition of HDAC2 by compounds like this compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, cancer, and various neurological disorders.

HDACs are involved in the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC2 by this compound results in increased acetylation of histones, which can enhance gene expression associated with neuroplasticity and memory functions. Specifically, this compound has been shown to selectively inhibit HDAC2 over other isoforms such as HDAC1 and HDAC3, making it a promising candidate for targeted therapies.

Research Findings

  • Histone Acetylation and Memory Enhancement :
    • In studies involving animal models, treatment with this compound resulted in significant increases in acetylated histones H4K12 and H3K9, confirming its inhibitory activity against HDAC2 .
    • In behavioral assays, mice treated with this compound exhibited reduced freezing behavior during fear memory retrieval tests, indicating enhanced extinction memory retention .
  • Kinetic Selectivity :
    • This compound demonstrates a slow-on/slow-off kinetic profile for HDAC2, providing it with a longer residence time compared to other HDAC inhibitors. This selectivity is crucial for minimizing off-target effects associated with non-selective HDAC inhibition .
  • Neuroprotection :
    • The compound has shown potential neuroprotective effects in models of excitotoxicity, suggesting that it may help mitigate neuronal damage associated with neurodegenerative conditions .

Case Study 1: Fear Memory Recovery

  • Objective : To assess the impact of this compound on spontaneous recovery of fear memory.
  • Methodology : Mice were administered this compound post-fear learning and prior to extinction training.
  • Results : Mice treated with this compound displayed significantly less spontaneous recovery of fear memory compared to control groups, supporting the hypothesis that HDAC2 inhibition strengthens extinction memory .

Case Study 2: Neurodegenerative Disease Models

  • Objective : Evaluate the efficacy of this compound in models of neurodegeneration.
  • Methodology : Various rodent models were used to assess cognitive function and neuronal survival following treatment with this compound.
  • Results : Enhanced cognitive performance and increased neuronal survival were observed in treated animals, indicating the compound's potential as a therapeutic agent for neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the inhibitory activity and selectivity of this compound against various HDAC isoforms:

CompoundHDAC1 IC50 (μM)HDAC2 IC50 (μM)HDAC3 IC50 (μM)Kinetic Profile
This compound>33.330.079 ± 0.042ndSlow-on/Slow-off
BRD48841.09 ± 0.381.29ndFast-on/Faster-off

*nd = not determined; Values are mean ± standard deviation from multiple experiments.

Propiedades

IUPAC Name

N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBMJVMSBSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD6688
Reactant of Route 2
Reactant of Route 2
BRD6688
Reactant of Route 3
Reactant of Route 3
BRD6688
Reactant of Route 4
Reactant of Route 4
BRD6688
Reactant of Route 5
Reactant of Route 5
BRD6688
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
BRD6688
Customer
Q & A

Q1: What is the significance of BRD6688 in the context of this research on paclitaxel-induced neuropathy?

A1: The study investigates the role of histone deacetylase 2 (HDAC2) in paclitaxel-induced neuropathic pain. this compound is a selective inhibitor of HDAC2. Researchers used this compound to investigate whether inhibiting HDAC2 could alleviate pain and prevent the molecular changes associated with this condition in rats. The results showed that this compound administration significantly reduced paclitaxel-induced mechanical allodynia (a type of pain sensitivity). [] This suggests that HDAC2 inhibition by compounds like this compound could be a potential therapeutic strategy for treating this debilitating side effect of paclitaxel chemotherapy.

Q2: What specific effects did this compound have at the molecular level in this study?

A2: this compound, by inhibiting HDAC2, prevented the following changes in the spinal dorsal horn of rats treated with paclitaxel:

  • Suppressed HDAC2 Upregulation: this compound blocked the increase of HDAC2 typically seen after paclitaxel treatment. []
  • Reduced Glutamate Accumulation: It prevented the buildup of glutamate, a neurotransmitter, which is thought to contribute to pain signaling. []
  • Normalized EAAT2/VGLUT2/Synaptophysin Expression: this compound helped maintain the balance between glutamate release and reuptake by preventing the downregulation of EAAT2 (an excitatory amino acid transporter responsible for glutamate uptake) and the upregulation of VGLUT2 (a vesicular glutamate transporter involved in glutamate release) and synaptophysin (a marker of synapse formation). []
  • Inhibited HDAC2/YY1 Interaction: It disrupted the interaction between HDAC2 and YY1, a transcription factor. This interaction is believed to be important for the regulation of genes involved in glutamate transport. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.